6-Chloro-5-(1H-pyrrol-1-yl)pyrimidine-4-thiol 6-Chloro-5-(1H-pyrrol-1-yl)pyrimidine-4-thiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15818051
InChI: InChI=1S/C8H6ClN3S/c9-7-6(8(13)11-5-10-7)12-3-1-2-4-12/h1-5H,(H,10,11,13)
SMILES:
Molecular Formula: C8H6ClN3S
Molecular Weight: 211.67 g/mol

6-Chloro-5-(1H-pyrrol-1-yl)pyrimidine-4-thiol

CAS No.:

Cat. No.: VC15818051

Molecular Formula: C8H6ClN3S

Molecular Weight: 211.67 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-5-(1H-pyrrol-1-yl)pyrimidine-4-thiol -

Specification

Molecular Formula C8H6ClN3S
Molecular Weight 211.67 g/mol
IUPAC Name 6-chloro-5-pyrrol-1-yl-1H-pyrimidine-4-thione
Standard InChI InChI=1S/C8H6ClN3S/c9-7-6(8(13)11-5-10-7)12-3-1-2-4-12/h1-5H,(H,10,11,13)
Standard InChI Key DIUJBTIMEUIGHV-UHFFFAOYSA-N
Canonical SMILES C1=CN(C=C1)C2=C(NC=NC2=S)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 6-chloro-5-pyrrol-1-yl-1H-pyrimidine-4-thione, reflects its substitution pattern: a chlorine atom at position 6, a pyrrole ring at position 5, and a thione group at position 4 of the pyrimidine ring. The canonical SMILES representation (C1=CN(C=C1)C2=C(NC=NC2=S)Cl) and InChIKey (DIUJBTIMEUIGHV-UHFFFAOYSA-N) provide unambiguous identifiers for computational and database applications.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₈H₆ClN₃S
Molecular Weight211.67 g/mol
IUPAC Name6-chloro-5-pyrrol-1-yl-1H-pyrimidine-4-thione
SMILESC1=CN(C=C1)C2=C(NC=NC2=S)Cl
InChIKeyDIUJBTIMEUIGHV-UHFFFAOYSA-N

The planar pyrimidine ring adopts a conjugated π-system, while the pyrrole substituent introduces steric and electronic effects that influence reactivity. The thione group (-C=S) enhances polarity, contributing to the compound’s solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Synthesis and Manufacturing

Multi-Step Synthetic Pathways

The synthesis of 6-chloro-5-(1H-pyrrol-1-yl)pyrimidine-4-thiol typically begins with a pyrimidine precursor, such as 4,6-dichloropyrimidine, which undergoes sequential substitution reactions.

  • Chlorination and Pyrrole Introduction:

    • Initial halogenation at position 6 ensures regioselectivity for subsequent substitutions.

    • The pyrrole group is introduced via nucleophilic aromatic substitution (SNAr) using pyrrole under basic conditions (e.g., NaH in THF).

  • Thiolation at Position 4:

    • The thiol group is installed via displacement of a leaving group (e.g., chlorine) using thiourea or hydrogen sulfide (H₂S) in the presence of a base.

Representative Reaction Scheme:

4,6-DichloropyrimidineNaH, THFPyrrole6-Chloro-5-pyrrol-1-ylpyrimidineThioureaEthanol, ΔTarget Compound\text{4,6-Dichloropyrimidine} \xrightarrow[\text{NaH, THF}]{\text{Pyrrole}} \text{6-Chloro-5-pyrrol-1-ylpyrimidine} \xrightarrow[\text{Thiourea}]{\text{Ethanol, Δ}} \text{Target Compound}

The final product is purified via recrystallization or column chromatography, yielding a white to off-white crystalline solid.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR analysis in DMSO-d₆ reveals distinct signals:

  • Pyrrole Protons: A multiplet at δ 6.2–6.8 ppm corresponding to the five-membered aromatic ring.

  • Pyrimidine Protons: A singlet at δ 8.1–8.3 ppm for H-2, deshielded by the electron-withdrawing chlorine and thione groups.

  • Thione Proton: A broad singlet at δ 12.2 ppm, characteristic of the -SH group.

Infrared (IR) Spectroscopy

Key absorptions include:

  • S-H Stretch: A weak band near 2560 cm⁻¹.

  • C=S Stretch: A strong absorption at 1240–1180 cm⁻¹.

  • C-Cl Stretch: A peak at 550–850 cm⁻¹.

Mass Spectrometry

Electrospray ionization (ESI) mass spectra show a molecular ion peak at m/z 211.67 ([M+H]⁺), consistent with the molecular formula. Fragmentation patterns include losses of Cl (-35.5 Da) and the pyrrole ring (-67.1 Da).

Reactivity and Functionalization

Nucleophilic Thiol Group

The thiol moiety participates in alkylation and arylation reactions:

  • Alkylation: Treatment with alkyl halides (e.g., CH₃I) in basic media yields thioethers:

    RSH+R’XNaOHRSR’+HX\text{RSH} + \text{R'X} \xrightarrow{\text{NaOH}} \text{RSR'} + \text{HX}
  • Oxidation: Exposure to H₂O₂ or I₂ generates disulfides (R-S-S-R).

Chlorine Substitution

The C-Cl bond at position 6 undergoes nucleophilic displacement with amines or alkoxides, enabling diversification of the pyrimidine scaffold.

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